acarbose
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Overview
Description
Acarbose is a complex oligosaccharide used primarily as an anti-diabetic drug to treat type 2 diabetes mellitus . It functions by inhibiting enzymes that digest carbohydrates, thereby reducing the postprandial increase in blood glucose levels . This compound is derived from the bacterium Actinoplanes sp. and is known for its ability to inhibit alpha-glucosidase enzymes in the intestinal brush border .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acarbose is synthesized through a series of enzymatic reactions involving the bacterium Actinoplanes sp. The biosynthetic pathway includes the formation of GDP-valienol and O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose . The final assembly is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which forms a non-glycosidic C-N bond .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinoplanes sp. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The purified compound is formulated into tablets using excipients such as microcrystalline cellulose, starch, and carboxymethyl starch sodium .
Chemical Reactions Analysis
Types of Reactions: Acarbose undergoes several types of chemical reactions, including hydrolysis and rearrangement. It is resistant to oxidation and reduction due to its stable oligosaccharide structure .
Common Reagents and Conditions: this compound is hydrolyzed by alpha-glucosidase enzymes in the intestinal brush border. The hydrolysis reaction involves the cleavage of glycosidic bonds, resulting in the formation of glucose and other monosaccharides .
Major Products Formed: The primary products formed from the hydrolysis of this compound are glucose and acarviosine-glucose . These products are further metabolized by the body to produce energy.
Scientific Research Applications
Acarbose has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study enzyme inhibition and carbohydrate metabolism.
Biology: It is used to investigate the role of alpha-glucosidase enzymes in the digestive system.
Medicine: this compound is widely used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: this compound is produced on an industrial scale for pharmaceutical use.
Mechanism of Action
Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, this compound slows down the digestion of carbohydrates, leading to a reduced postprandial rise in blood glucose levels . The molecular targets of this compound include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Miglitol: Another alpha-glucosidase inhibitor used to treat type 2 diabetes mellitus.
Voglibose: A similar compound that inhibits alpha-glucosidase enzymes and is used to manage postprandial hyperglycemia.
Uniqueness of Acarbose: this compound is unique due to its complex oligosaccharide structure and its ability to inhibit multiple alpha-glucosidase enzymes simultaneously . Unlike miglitol and voglibose, this compound also inhibits pancreatic alpha-amylase, providing a broader spectrum of enzyme inhibition .
Properties
Molecular Formula |
C25H43NO18 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
XUFXOAAUWZOOIT-SXARVLRPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Color/Form |
Amorphous powder White to off-white powde |
solubility |
In water, 1.0X10+6 mg/L /miscible/ at 25 °C (est) |
Origin of Product |
United States |
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